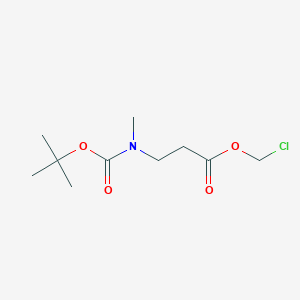
Chloromethyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of 3-aminopropanoic acid with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amino acid. This intermediate is then reacted with chloromethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as triethylamine in an aprotic solvent like dichloromethane.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or methanol.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the chloromethyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate involves its reactivity with nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group can be removed under acidic conditions to reveal the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
- Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoate
Uniqueness
Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of both the chloromethyl and Boc-protected amine groups provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C10H18ClNO4 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
chloromethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12(4)6-5-8(13)15-7-11/h5-7H2,1-4H3 |
Clé InChI |
ICLCMDRZPDDYDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




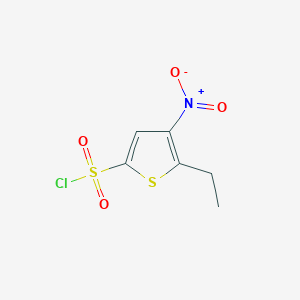
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)

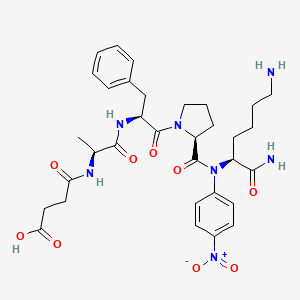
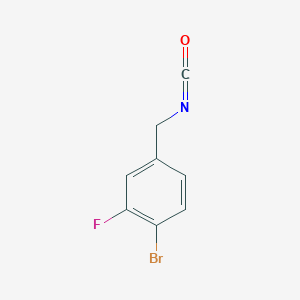
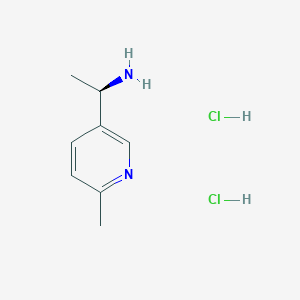
![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)

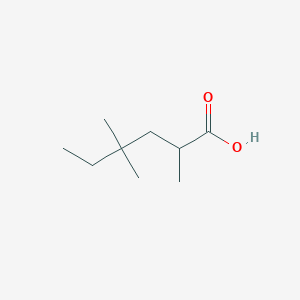
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)
